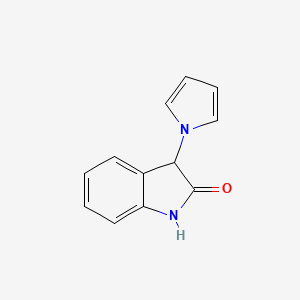

3-(1H-Pyrrol-1-yl)indolin-2-one

Description

The Significance of Indolin-2-one as a Privileged Heterocyclic Scaffold in Chemical Biology

The indolin-2-one core, also known as oxindole (B195798), is a bicyclic aromatic organic compound that has garnered substantial attention in medicinal chemistry and chemical biology. nih.gov Its rigid structure, rich chemical reactivity, and ability to participate in various biological interactions have established it as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for drug discovery. nih.gov

Indolin-2-one derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. nih.gov This broad spectrum of bioactivity makes them crucial for the development of new therapeutic agents. nih.gov For instance, certain 3-substituted-indolin-2-one derivatives have been identified as potent anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. mdpi.com

Furthermore, the indolin-2-one scaffold is a key component in the design of kinase inhibitors, which are pivotal in cancer therapy. nih.govacs.org By modifying the substituents on the indolin-2-one ring, researchers can achieve selective inhibition of specific receptor tyrosine kinases (RTKs), such as those for vascular endothelial growth factor (VEGF), epidermal growth factor (EGF), and platelet-derived growth factor (PDGF). acs.org This selectivity is crucial for developing targeted cancer therapies with improved efficacy and reduced side effects. The versatility of the indolin-2-one structure allows for the synthesis of diverse libraries of compounds for screening against various biological targets. nih.gov

The Role of the Pyrrole (B145914) Moiety in Biologically Relevant Compounds

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a fundamental building block in a vast number of biologically active natural and synthetic compounds. rsc.orgbiolmolchem.comwikipedia.org Its presence is integral to the function of essential biomolecules such as heme, chlorophyll, vitamin B12, and various alkaloids. wikipedia.orgtaylorandfrancis.commdpi.com The aromatic nature of the pyrrole ring allows it to engage in various chemical reactions, leading to a wide diversity of derivatives with significant biological potential. nih.gov

In medicinal chemistry, the pyrrole moiety is recognized as a versatile pharmacophore, a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. mdpi.com Pyrrole derivatives have been shown to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnih.govwisdomlib.org For example, several pyrrole-based compounds are used as anticancer drugs, such as Sunitinib, which is a multi-targeted receptor tyrosine kinase inhibitor. nih.gov The ability to functionalize the pyrrole scaffold at various positions allows for the fine-tuning of its pharmacological properties and target selectivity. rsc.orgnih.gov The combination of different pharmacophores within a pyrrole ring system has led to the development of more potent and selective bioactive compounds. rsc.org

Hybrid Indolin-2-one-Pyrrole Systems: A Research Perspective on Molecular Innovation

The strategic fusion of the indolin-2-one and pyrrole scaffolds into a single molecular entity, such as 3-(1H-pyrrol-1-yl)indolin-2-one, represents an innovative approach in medicinal chemistry. This hybridization aims to leverage the distinct biological activities and structural advantages of both heterocyclic systems to create novel compounds with enhanced potency and selectivity. nih.govnih.gov

Research into these hybrid systems is driven by the hypothesis that the combined molecule may exhibit synergistic effects or novel biological activities not observed with the individual components. The pyrrole moiety can significantly influence the kinase selectivity and inhibitory activity of the indolin-2-one scaffold. cancertreatmentjournal.com Specifically, the pyrrole group is known to bind to the hydrophobic pocket of the ATP-binding site of kinases, a region that plays a crucial role in determining inhibitor selectivity. cancertreatmentjournal.com

The synthesis of various derivatives of 3-substituted-indolin-2-ones containing pyrrole moieties has been a key focus of recent research. nih.govnih.gov For instance, the introduction of a chloropyrrole moiety at the C-3 position of indolin-2-one has been shown to be important for reducing cardiotoxicity while enhancing antitumor activities. nih.govnih.gov By systematically modifying the substituents on both the indolin-2-one and pyrrole rings, researchers can explore the structure-activity relationships and optimize the compounds for specific biological targets. nih.govnih.govrsc.org This approach has led to the identification of potent inhibitors of various cancer cell lines and has highlighted the potential of these hybrid systems in the development of new anticancer agents. nih.govcancertreatmentjournal.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-yl-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12-11(14-7-3-4-8-14)9-5-1-2-6-10(9)13-12/h1-8,11H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBGWUWFDIBQIBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C(=O)N2)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461587 | |

| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-35-5 | |

| Record name | 3-(1H-Pyrrol-1-yl)indolin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 1h Pyrrol 1 Yl Indolin 2 One and Its Analogs

Direct Synthetic Routes to 3-(1H-Pyrrol-1-yl)indolin-2-one

Direct approaches to synthesizing the target molecule often involve the strategic combination of key precursors under specific reaction conditions. These methods are favored for their efficiency and atom economy.

A prominent and widely utilized method for the synthesis of this compound involves the condensation reaction of isatin (B1672199) or its derivatives with suitable pyrrole (B145914) precursors. researchgate.netsorbonne-universite.fr Isatin, with its reactive C3-carbonyl group, serves as an excellent electrophile in these reactions. nih.gov The reaction typically proceeds via an initial aldol-type condensation, followed by dehydration to yield the final product. nih.govclockss.org

This approach has been successfully employed to generate a variety of 3-substituted indolin-2-ones. acs.orgnih.gov The versatility of isatin allows for the introduction of various substituents on the aromatic ring of the indolin-2-one core, enabling the creation of a diverse library of analogs. researchgate.net

A noteworthy and environmentally benign protocol for the synthesis of 3-(1H-pyrrol-1-yl)indolin-2-ones utilizes the reaction between isatin and trans-4-hydroxy-L-proline. researchgate.net This amino acid serves as a crucial building block, providing the pyrrole moiety of the final product. nih.gov The reaction is often carried out in an aqueous micellar medium, which enhances both the reaction rate and the yield of the desired product. researchgate.net This method is considered operationally simple and more efficient compared to some earlier approaches. researchgate.net

The use of a naturally occurring amino acid like 4-hydroxyproline (B1632879) adds to the "green" credentials of this synthetic route. researchgate.net

To accelerate reaction times and improve yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. nih.govnih.gov The synthesis of 3-pyrrole-substituted 2-azetidinones, a related class of compounds, has been successfully achieved using microwave irradiation in the presence of a catalyst. mdpi.comnih.gov This technique often leads to a significant reduction in reaction time, from hours to mere minutes, while providing excellent yields of the desired products. mdpi.com The synergistic effect of the catalyst and microwave irradiation is believed to be responsible for the remarkable efficiency of these protocols. mdpi.comnih.gov

The application of microwave technology offers a greener and more efficient alternative to conventional heating methods for the synthesis of these heterocyclic compounds. nih.gov

The efficiency of the synthesis of this compound can be significantly enhanced by the use of various catalysts. researchgate.net Montmorillonite K10, a type of clay catalyst, has been reported for its use in the synthesis of 3-(pyrrol-1-yl)-indolin-2-one derivatives. researchgate.net

Lewis acids, such as bismuth(III) triflate, have also proven to be effective catalysts for the condensation of isatin with pyrroles. sorbonne-universite.frresearchgate.net These reactions are typically fast and proceed with high regioselectivity. sorbonne-universite.fr A Lewis acid surfactant combined catalyst (LASC) has also been developed for an environmentally friendly protocol in water, leading to excellent yields. researchgate.net

Furthermore, molecular iodine has been utilized as a mild and efficient Lewis acid catalyst for the synthesis of related pyrrole-substituted heterocyclic compounds. mdpi.comnih.gov The use of iodine is advantageous due to its low cost, low toxicity, and ease of handling. mdpi.com

| Catalyst | Precursors | Key Advantages |

| Montmorillonite K10 | Isatin, Pyrrole derivatives | Heterogeneous catalyst, ease of separation |

| Lewis Acids (e.g., Bi(OTf)3) | Isatin, Indoles/Pyrroles | Mild reaction conditions, high conversions |

| Lewis Acid Surfactant Combined Catalyst (LASC) | Isatins, trans-4-hydroxy-L-proline | Environmentally friendly (in water), excellent yields |

| Molecular Iodine | 3-Amino-2-azetidinones, 2,5-dimethoxytetrahydrofuran | Green catalyst, rapid reaction under microwave irradiation |

General Synthetic Strategies for the Indolin-2-one Core

The indolin-2-one (or oxindole) scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its synthesis. ekb.egrsc.org These strategies can be broadly categorized into classical and modern methodologies.

Classical methods for the synthesis of the indolin-2-one core often involve multi-step sequences starting from readily available starting materials. rsc.org More modern approaches focus on developing more efficient and versatile routes, often employing transition metal catalysis or novel cyclization strategies. sci-hub.ru

Recent advances in synthetic methodology have provided access to a wide array of substituted indolin-2-ones. nih.govmdpi.comresearchgate.net These methods include intramolecular Heck reactions, dearomatization of indoles, and various cycloaddition reactions. sci-hub.rupolimi.it The development of these new synthetic routes has significantly expanded the chemical space accessible to medicinal chemists working with this important scaffold. mdpi.comnih.govnih.gov

Directed Functionalization at the C-3 and N-Positions of Indolin-2-ones

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, and methods for its selective functionalization are of significant interest. The C-3 and N-positions are primary sites for introducing structural diversity.

A common and straightforward method for functionalization at the C-3 position is the Knoevenagel condensation, which can be used to synthesize arylidene indolin-2-ones. nih.gov This reaction typically involves the condensation of an isatin derivative (1H-indole-2,3-dione) with a compound containing an active methylene (B1212753) group. More advanced strategies involve the direct C–H functionalization of the indole (B1671886) or indolin-2-one core, often guided by a directing group. For instance, palladium-catalyzed C–H arylation of free (NH) indoles bearing a carbonyl directing group at the C-3 position can lead to selective functionalization at the C-4 position. acs.org In some cases, this can trigger a domino reaction involving C-4 arylation followed by a 1,2-carbonyl migration from the C-3 to the C-2 position. acs.org

The nitrogen atom of the indole ring can also direct functionalization to specific positions. For example, iridium-catalyzed borylation can selectively functionalize the C-7 position of 2-substituted indoles, a transformation directed by the indole nitrogen. msu.edu While these examples often use indole precursors, the principles of directed C-H activation are applicable to the indolin-2-one system for achieving regioselective modifications. Functionalization at the N-1 position of the indolin-2-one ring is also a key strategy for diversification, with N-alkylation and N-arylation being common modifications that can significantly influence the biological properties of the resulting compounds. nih.gov

Multi-Component Reactions for Structural Diversification of Indolin-2-ones

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules in a single step, minimizing waste and saving time. The indole and indolin-2-one cores are frequently employed in MCRs to generate libraries of structurally diverse compounds.

A notable example is the three-component, one-pot condensation of indole, dimedone, and a 3-phenacylideneoxindole, catalyzed by p-toluenesulfonic acid, to synthesize functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones. nih.gov This reaction demonstrates the power of MCRs to rapidly assemble complex architectures around the indolin-2-one core. nih.gov The reactivity of the indole structure at multiple positions, including the C-3 position and the nitrogen atom, makes it an ideal component for such reactions. nih.gov Other MCRs have been developed to create indole-fused seven-membered heterocycles, showcasing the versatility of this approach for generating novel molecular scaffolds. rsc.org

General Synthetic Strategies for Pyrrole Ring Construction

The synthesis of the pyrrole ring, the second key component of the target molecule, can be achieved through numerous synthetic strategies, ranging from classic cyclization reactions to modern metal-catalyzed and one-pot protocols.

Cyclization Reactions for Pyrrole Heterocycle Formation

Cyclization reactions are fundamental to the formation of the pyrrole heterocycle. The Paal-Knorr synthesis is a classic and reliable method that involves the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia. uctm.edutandfonline.com This method can be incorporated into one-pot, multi-component processes where the 1,4-dicarbonyl intermediate is generated in situ. tandfonline.com

More contemporary approaches utilize pericyclic reactions. For instance, a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction, provides a novel route to polysubstituted pyrroles under mild conditions. acs.org This transformation proceeds at ambient temperature in an open flask. acs.org Other methods involve the nucleophilic or electrophilic cyclization of functionalized precursors. The cyclization of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with hydrazine (B178648) can yield different heterocyclic products, such as pyrrolopyrazinones or pyrrolotriazinones, depending on the electronic nature of the substituents on the alkyne. beilstein-journals.orgnih.gov

Metal-Catalyzed Syntheses of Pyrroles (e.g., Ru, Ti, Cu, Pd)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrroles, offering mild, efficient, and selective methods. A wide range of metals have been employed to catalyze pyrrole formation from various starting materials.

Zinc iodide (ZnI₂) and rhodium(II) complexes have been shown to be effective catalysts for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted pyrroles from dienyl azides at room temperature. acs.orgorganic-chemistry.org Zinc iodide offers a cheaper, yet equally effective, alternative to rhodium catalysts for this transformation. organic-chemistry.org Palladium catalysts are used in Heck-type cyclizations of γ,δ-unsaturated ketone O-pentafluorobenzoyloximes to produce substituted pyrroles. oup.com Copper and nickel catalysts can achieve highly selective denitrogenative annulations of vinyl azides with aryl acetaldehydes to afford diaryl-substituted pyrroles under mild and neutral conditions. organic-chemistry.org

The table below summarizes various metal-catalyzed methods for pyrrole synthesis.

| Metal Catalyst(s) | Reaction Type | Substrates | Key Features |

| ZnI₂, Rh(II) | Decomposition/Cyclization | Dienyl azides | Mild, room temperature reaction. acs.orgorganic-chemistry.org |

| Cu(OAc)₂, Mn(OAc)₃ | Oxidative Cyclization | Amino acid esters | Biomimetic approach tolerant of various functional groups. acs.org |

| Pd, Ru, Fe | Dehydrogenative Coupling | Secondary alcohols and amino alcohols | Good yields with water and ethene as byproducts. organic-chemistry.org |

| Au(I) | Cascade Annulation | Acetals and gold-acetylides | Formal (3+2) annulation to form substituted pyrroles. organic-chemistry.org |

| Mn complex | Dehydrogenative Coupling | 1,2-amino alcohols and keto esters | Catalytic version of the Knorr synthesis. organic-chemistry.org |

| Pd(PPh₃)₄ | Heck-Type Amination | γ,δ-unsaturated ketone O-pentafluorobenzoyloximes | Intramolecular amination of an olefinic moiety. oup.com |

Sustainable and One-Pot Protocols in Pyrrole Synthesis

In line with the principles of green chemistry, significant effort has been directed towards developing sustainable and efficient one-pot syntheses of pyrroles. These methods aim to reduce waste, energy consumption, and the use of hazardous solvents.

One such approach is a three-component condensation of benzaldehyde, β-naphthol, and a pyrrolyl benzamide (B126) using a catalytic amount of citric or trichloroacetic acid under solvent-free conditions. uctm.edu This method is notable for its operational simplicity, short reaction times, and excellent yields. uctm.edu Thiazolium salts can also be used as organocatalysts in a multicomponent synthesis of highly substituted pyrroles. tandfonline.com This reaction involves an in-situ generation of a 1,4-dicarbonyl compound, which then undergoes a Paal-Knorr reaction with an amine. tandfonline.com

Advanced Structural Analysis and Computational Chemistry of 3 1h Pyrrol 1 Yl Indolin 2 One

Molecular Conformation and Geometry Investigations

Detailed experimental crystallographic data for the specific compound 3-(1H-Pyrrol-1-yl)indolin-2-one, which would provide precise bond lengths, bond angles, and crystal packing information, are not extensively available in the public domain. However, the molecular geometry of this and related compounds is a critical input for computational modeling studies.

In the absence of a specific crystal structure, the conformation and geometry of this compound are typically determined using computational methods. Molecular modeling software, such as SYBYL, is often employed to construct the 3D structure. The process generally involves:

Sketching the Molecule: The 2D structure is drawn and then converted into a 3D model.

Energy Minimization: The initial 3D structure is optimized to find a low-energy conformation. This is achieved using force fields like Tripos, which calculates the potential energy of the molecule based on bond stretching, angle bending, torsional angles, and non-bonded interactions. The Powell method is a common algorithm used for this energy minimization process, which iteratively adjusts the atomic coordinates to find a stable conformation.

For a series of pyrrole-indolin-2-one derivatives studied as Aurora A kinase inhibitors, the common core structure, which includes the this compound moiety, was used as the template for alignment in subsequent QSAR studies. The geometry of this core is fundamental to how the entire series of molecules will interact with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For the pyrrole-indolin-2-one series, 3D-QSAR methods have been particularly insightful.

A study on a series of 35 pyrrole-indolin-2-one derivatives as Aurora A kinase inhibitors utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand their structure-activity relationships (SAR). nih.govnih.gov

Comparative Molecular Field Analysis (CoMFA) in Pyrrole-Indolin-2-one Series

CoMFA is a 3D-QSAR method that correlates the biological activity of molecules with their steric and electrostatic fields. In the study of pyrrole-indolin-2-ones as Aurora A inhibitors, a CoMFA model was developed using a training set of 25 compounds. nih.gov

The statistical significance of the CoMFA model was high, indicating its predictive power. The key statistical parameters are summarized in the table below.

| Parameter | Value | Description |

| r² | 0.972 | The squared correlation coefficient, indicating a strong correlation between predicted and actual activities. |

| q² (or r²cv) | 0.726 | The cross-validated correlation coefficient, indicating good internal predictive ability. |

| F-value | 196.381 | A measure of the model's statistical significance. |

| SEE | 0.147 | The standard error of the estimate, indicating the precision of the predictions. |

| Optimal Components | 6 | The number of principal components that yielded the best model. |

| Data derived from a study on pyrrole-indolin-2-one derivatives as Aurora A kinase inhibitors. nih.gov |

The results of the CoMFA analysis were visualized as contour maps, which show the regions where modifications to the steric and electrostatic properties of the molecule would likely lead to an increase or decrease in biological activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) in Pyrrole-Indolin-2-one Series

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the SAR. A CoMSIA model was also developed for the same series of pyrrole-indolin-2-one derivatives. nih.gov

The statistical results for the CoMSIA model were also robust, as shown in the table below.

| Parameter | Value | Description |

| r² | 0.984 | The squared correlation coefficient, indicating a very strong correlation. |

| q² (or r²cv) | 0.566 | The cross-validated correlation coefficient, suggesting good internal predictability. |

| F-value | 258.948 | A measure of the model's high statistical significance. |

| SEE | 0.112 | The standard error of the estimate, indicating higher precision than the CoMFA model. |

| Optimal Components | 7 | The number of principal components used in the final model. |

| Data derived from a study on pyrrole-indolin-2-one derivatives as Aurora A kinase inhibitors. nih.gov |

The CoMSIA contour maps provided additional insights into the structural requirements for potent Aurora A kinase inhibition, highlighting the importance of hydrophobicity and hydrogen bonding characteristics in specific regions of the molecule. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to their protein targets.

For the pyrrole-indolin-2-one series, Surflex-docking studies were performed to investigate their interaction with Aurora A kinase. nih.govnih.gov The docking simulations revealed key interactions that are crucial for the binding of these inhibitors to the active site of the enzyme. The simulations showed that:

The secondary amine group on the indolin-2-one core and the carbonyl group of a related 6,7-dihydro-1H-indol-4(5H)-one derivative were significant for binding to the receptor. nih.govnih.gov

A sulfo group present in some of the more active derivatives was also identified as being important for the interaction with the protein. nih.govnih.gov

These docking studies, in conjunction with the QSAR models, provide a powerful tool for understanding the molecular basis of inhibition and for designing new derivatives with improved potency. nih.gov

Theoretical Characterization of Electronic Structure and Reactivity Profiles

While specific quantum chemical studies focused solely on this compound are not readily found in the literature, this type of analysis is crucial for a deeper understanding of a molecule's properties. Such studies typically involve the use of Density Functional Theory (DFT) to calculate various electronic descriptors.

A theoretical characterization would typically include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Electrostatic Potential (ESP) Map: An ESP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Mulliken Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering further insight into its electronic properties and potential interaction sites.

Although data for the title compound is not available, such quantum chemical calculations are a standard part of modern computational drug design and would provide a more fundamental understanding of the CoMFA and CoMSIA field requirements.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational space, i.e., the range of different 3D shapes the molecule can adopt.

Currently, there are no specific published MD simulation studies for this compound. However, such a study would be valuable for:

Assessing Conformational Flexibility: Understanding how the pyrrole (B145914) ring and the indolin-2-one core move relative to each other.

Solvent Effects: Simulating the molecule in a solvent (e.g., water) to see how the solvent influences its conformation and dynamics.

Binding Stability: When docked into a protein target, MD simulations can be used to assess the stability of the predicted binding pose and to observe any conformational changes in the ligand or the protein upon binding.

MD simulations provide a dynamic picture that complements the static views offered by docking and QSAR, offering a more complete understanding of the molecule's behavior in a biological environment.

Structure Activity Relationship Sar Elucidation for Indolin 2 One Pyrrole Hybrid Systems

Identification of Key Structural Determinants for Molecular Interaction

The fundamental molecular framework of 3-(1H-pyrrol-1-yl)indolin-2-one is essential for its interaction with various biological targets, most notably the ATP-binding pocket of protein kinases. nih.govnih.govnih.gov The indolin-2-one moiety acts as a stable scaffold, presenting the pyrrole (B145914) ring and other substituents in a specific spatial orientation conducive to binding.

Key interactions typically involve:

Hydrogen Bonding: The lactam function of the indolin-2-one ring is a critical hydrogen bond donor and acceptor. Molecular docking studies reveal that the secondary amine group on the indolin-2-one can form crucial hydrogen bonds with amino acid residues in the hinge region of the kinase ATP-binding site. nih.gov

Hydrophobic Interactions: The aromatic surfaces of both the indolin-2-one core and the pyrrole ring engage in hydrophobic and van der Waals interactions with nonpolar residues within the binding pocket. cambridgemedchemconsulting.com

Pyrrole Moiety: The pyrrole ring itself is not merely a linker but an active participant in binding. In some contexts, such as the inhibition of tubulin, molecular docking has predicted that the pyrrole ring is a key site for heme chelation. cambridgemedchemconsulting.com For kinase inhibition, the nature and substitution pattern of the pyrrole ring directly modulate potency and selectivity. nih.gov

Influence of Substituents on the Indolin-2-one and Pyrrole Moieties on Binding Affinity

The decoration of the core this compound scaffold with various substituents is a primary strategy for fine-tuning binding affinity and modulating selectivity across different kinases. SAR studies have established clear patterns regarding the influence of these modifications.

Substitutions on the Indolin-2-one Ring:

Position C5: This position is a critical hotspot for modification. The introduction of a halogen, particularly fluorine, at C5 is a hallmark of potent inhibitors like Sunitinib. This substitution has been shown to confer superior inhibitory activity against key angiogenic targets like VEGFR-2 and PDGFRβ. nih.gov Other substituents at C5 or C6, such as methoxy (B1213986) (-OMe), hydroxyl (-OH), or sulfonyl groups, also impact activity, often in conjunction with changes to the pyrrole moiety. nih.govnih.gov

Position C3: While the core structure involves a pyrrole at C3, modifications to the linker or the nature of the group at this position drastically alter selectivity. For instance, replacing the pyrrole with a substituted benzylidenyl group containing bulky substituents favors inhibition of EGF and Her-2 RTKs. nih.gov Conversely, adding an extended side chain at this position enhances potency and selectivity towards PDGF and VEGF RTKs. nih.gov

Substitutions on the Pyrrole Moiety:

Chlorination: The presence of a chlorine atom on the pyrrole ring has been found to be a crucial modification for reducing the cardiotoxicity of some derivatives. nih.gov

C4' Position: Introducing a 2-(ethyl-amino)ethylcarbamoyl group at the C-4' position of the pyrrole ring has been shown to significantly enhance antitumor activities against various cancer cell lines. nih.gov

Ring Fusion: Fusing additional five- or six-membered heterocyclic rings to the pyrrole can lead to compounds with improved inhibitory activity against both VEGFR-2 and PDGFRβ compared to non-fused analogues. nih.gov

The following table summarizes the observed effects of specific substitutions on the biological activity of indolin-2-one-pyrrole systems.

| Compound/Series | Modification Site | Substituent | Observed Effect | Target(s) | Reference(s) |

| Sunitinib Analogs | Indolin-2-one C5 | Halogen (e.g., -F) | Superior inhibitory activity | VEGFR-2, PDGFRβ | nih.gov |

| 3-Substituted Indolin-2-ones | Indolin-2-one C3 | Bulky Phenyl Groups | High selectivity | EGF-R, Her-2 | nih.gov |

| 3-Substituted Indolin-2-ones | Indolin-2-one C3 | Extended Side Chain | High potency and selectivity | PDGF-R, VEGF-R | nih.gov |

| Chloropyrrole Derivatives | Pyrrole Ring | Chlorine Atom | Reduced cardiotoxicity | - | nih.gov |

| Chloropyrrole Derivatives | Pyrrole C4' | 2-(ethyl-amino)ethylcarbamoyl | Enhanced antitumor activity | A549, KB, K111, NCI-H460 | nih.gov |

| Fused-Ring Derivatives | Pyrrole Ring | Fused 5/6-membered heterocycles | Better inhibitory activity | VEGFR-2, PDGFRβ | nih.gov |

Impact of Stereochemistry on Molecular Recognition and Specificity

The attachment of the pyrrole ring to the C3 position of the indolin-2-one creates a chiral center. Consequently, these molecules can exist as two distinct enantiomers (R and S). While specific SAR studies on the individual enantiomers of this compound are not extensively reported in the reviewed literature, the principles of stereochemistry in drug-receptor interactions are fundamentally important.

Biological macromolecules, such as the binding sites of kinases, are inherently chiral environments due to being composed of L-amino acids. This chirality means that the two enantiomers of a drug can, and often do, exhibit different biological activities. One enantiomer (the eutomer) may fit perfectly into the binding site, establishing optimal interactions, while the other (the distomer) may bind with lower affinity or not at all.

For related indolin-2-one structures, stereochemistry is a confirmed determinant of activity:

In 3-benzylideneindolin-2-ones , the geometry around the exocyclic double bond (E/Z isomerism) is critical for defining the orientation of the substituent and thus its interaction with the target. researchgate.net

The synthesis of spiro-indolin-2-one derivatives, where the C3 position is a spirocyclic center, results in complex three-dimensional structures whose specific stereochemistry, confirmed by X-ray crystallography, is integral to their potent anti-proliferative properties. researchgate.net

Therefore, it is highly probable that the R and S enantiomers of this compound and its derivatives will display differential kinase inhibitory profiles. The precise spatial arrangement of the pyrrole ring relative to the indolin-2-one scaffold, dictated by the stereochemistry at C3, would influence the ability to form key hydrogen bonds and hydrophobic interactions within a chiral kinase binding pocket.

Strategic Molecular Modifications: Scaffold Hopping and Bioisosteric Substitution

Scaffold hopping and bioisosteric replacement are powerful drug design strategies used to discover novel chemotypes, improve physicochemical properties, and circumvent existing patents while retaining desired biological activity. nih.govmdpi.compharmacophorejournal.com These approaches have been successfully applied to the indolin-2-one-pyrrole class of inhibitors.

Bioisosteric Replacement involves substituting one functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological response. cambridgemedchemconsulting.com

Amide to Triazole: In one series of indolin-2-one p38α inhibitors, a hydrolytically unstable amide moiety was successfully replaced with a more stable triazole ring, yielding a compound with moderate bioavailability and potent in-vivo activity. nih.gov

Indole (B1671886) to Azaindole: The indole nucleus of some kinase inhibitors has been replaced by a 7-azaindole (B17877) bioisostere. This change can modulate properties and led to the development of potent PI3Kδ inhibitors. researchgate.net

Acylureido to Pyridinone: In a series of 3-pyrrolylmethylidene-2-oxoindoline derivatives, a 6-acylureido group was bioisosterically replaced with a 4-oxo-1,4-dihydropyridine moiety, resulting in more potent Aurora B inhibitors. nih.gov

Scaffold Hopping is a more dramatic modification where the central core of a molecule is replaced with a structurally different scaffold that maintains the original orientation of key binding groups. pharmacophorejournal.comrsc.org

Indole to Indazole: In a search for dual MCL-1/BCL-2 inhibitors, researchers successfully hopped from an indole core to an indazole framework, which maintained key interactions and led to the desired dual-target activity. rsc.org

Imidazole (B134444) to Thiazole (B1198619): In analogues of the marine alkaloid nortopsentin, which shares the bis-heterocyclic motif, the central imidazole ring was replaced with a thiazole ring, demonstrating that the core linker can be successfully hopped to generate potent antiproliferative compounds. mdpi.com

These strategies are summarized in the table below.

| Strategy | Original Moiety/Scaffold | New Moiety/Scaffold | Therapeutic Target/Class | Outcome | Reference(s) |

| Bioisosteric Replacement | Amide | Triazole | p38α Inhibitors | Improved stability, potent in-vivo activity | nih.gov |

| Bioisosteric Replacement | Acylureido Group | 4-Oxo-1,4-dihydropyridine | Aurora B Inhibitors | Increased potency | nih.gov |

| Bioisosteric Replacement | Indole | 7-Azaindole | PI3Kδ Inhibitors | Potent and selective inhibitors | researchgate.net |

| Scaffold Hopping | Indole | Indazole | BCL-2 Family Inhibitors | Achieved dual MCL-1/BCL-2 inhibition | rsc.org |

| Scaffold Hopping | Imidazole Ring | Thiazole Ring | Nortopsentin Analogues | Retained potent antiproliferative activity | mdpi.com |

Contour Map Analysis for Optimization of Ligand Design

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful computational tools used to understand the relationship between the 3D properties of a molecule and its biological activity. pharmacophorejournal.comnih.govyoutube.com These methods generate contour maps that visualize the regions in space around a ligand where specific properties are predicted to enhance or diminish activity, thereby guiding the rational design of more potent inhibitors. nih.govrutgers.edu

For a series of pyrrole-indolin-2-ones designed as Aurora A kinase inhibitors, 3D-QSAR studies were successfully performed. nih.govnih.gov The resulting CoMFA and CoMSIA models yielded statistically significant correlations between the inhibitors' structures and their activities. nih.gov The contour maps generated from these models provided crucial insights for optimizing ligand design: nih.gov

Steric Fields (Green and Yellow Contours): These maps highlight areas where bulky groups are favored (green) or disfavored (yellow). For the pyrrole-indolin-2-one series, these maps could indicate, for example, that a larger substituent at a specific position on the pyrrole ring would clash with the receptor, while a bulky group at a certain position on the indolin-2-one ring might fit into a large hydrophobic pocket, increasing affinity.

Electrostatic Fields (Blue and Red Contours): These maps show where positive (blue) or negative (red) electrostatic potential is beneficial for activity. This information can guide the placement of electron-donating or electron-withdrawing groups to optimize electrostatic interactions, such as hydrogen bonds or polar contacts, with the target.

Hydrophobic Fields (White and Yellow Contours): These maps identify regions where hydrophobic (yellow) or hydrophilic (white) character is preferred, guiding the modulation of lipophilicity in specific parts of the molecule.

Hydrogen Bond Donor/Acceptor Fields (Cyan/Purple and Magenta/Orange Contours): These maps specifically pinpoint ideal locations for hydrogen bond donors (cyan/purple) and acceptors (magenta/orange), which is critical for optimizing interactions with the kinase hinge region.

By analyzing these 3D contour maps, medicinal chemists can rationalize the observed SAR and make informed predictions about which modifications are most likely to yield improved activity, effectively guiding the synthesis of new, more potent analogues. nih.govnih.gov

Mechanistic Investigations in Chemical Transformations Involving the Compound

Elucidation of Reaction Mechanisms for the Synthesis of 3-(1H-Pyrrol-1-yl)indolin-2-one

The formation of this compound and its hydroxylated precursor, 3-hydroxy-3-(1H-pyrrol-1-yl)indolin-2-one, is typically achieved through the addition of pyrrole (B145914) to an isatin (B1672199) derivative. Mechanistic studies have focused on understanding the regioselectivity and stereoselectivity of this transformation, particularly in the context of asymmetric catalysis.

A key transformation involves the nucleophilic addition of a pyrrole to the C3-carbonyl group of an isatin. Research has demonstrated that this reaction can be catalyzed by Lewis acids, which activate the isatin electrophile towards nucleophilic attack. In a notable study, the indium(III)-catalyzed enantioselective and regioselective addition of pyrroles to isatins was investigated. nih.govfigshare.comnih.gov This work highlighted the challenges associated with the use of pyrroles as nucleophiles, including issues of regioselectivity and the potential for oligomerization. nih.gov

The reaction mechanism is proposed to proceed via the coordination of the Lewis acidic catalyst to the carbonyl oxygen of the isatin, thereby increasing its electrophilicity. The pyrrole then attacks the activated carbonyl carbon. A significant aspect of the mechanism is the control of regioselectivity. While pyrrole can potentially react at either the C2 or C3 position, the reaction conditions can be tuned to favor the desired C2-substituted product. nih.gov For instance, in the indium(III)-catalyzed reaction of N-methylpyrrole with isatin, optimal conditions involving acetonitrile (B52724) as a solvent at lower temperatures led to a high regioselectivity of 98:2 in favor of the C2-adduct. nih.gov

It has also been observed that the nature of the nucleophile plays a critical role in the reaction's success. A direct comparison between the addition of N-methylpyrrole and N-methylindole to 4-chloro-N-methylisatin revealed that while the indole (B1671886) addition proceeded smoothly with both scandium(III) and indium(III) catalysts, the pyrrole addition did not proceed with either. nih.gov This suggests that the electronic and steric properties of the pyrrole nucleophile are critical factors in the reaction mechanism and that the catalyst's interaction with the nucleophile can significantly influence the outcome.

The initial product of the addition is a 3-hydroxy-3-(1H-pyrrol-1-yl)indolin-2-one. Subsequent dehydration, which can occur under the reaction conditions or as a separate step, leads to the formation of the final this compound product.

Analysis of Catalytic Cycles in Compound Formation

The catalytic synthesis of this compound derivatives often employs Lewis acids to facilitate the key carbon-carbon bond-forming step. The analysis of the catalytic cycles provides insight into how the catalyst participates in the reaction and is regenerated to continue the process.

One of the most effective catalytic systems for the enantioselective addition of pyrroles to isatins involves an indium(III)-pybox complex, specifically one formed with a 2,6-bis[(3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazolin-2-yl]pyridine (indapybox) ligand. nih.gov The use of chiral indium(III) complexes is advantageous due to their catalytic activity and stability under atmospheric conditions. nih.gov

The proposed catalytic cycle for the indium(III)-catalyzed addition of pyrrole to isatin can be described as follows:

Catalyst Activation: The active catalyst is the chiral indium(III)-indapybox complex.

Electrophile Activation: The isatin substrate coordinates to the Lewis acidic indium(III) center of the catalyst. This coordination, likely through the C2-carbonyl oxygen, activates the isatin, making the C3-carbon more electrophilic.

Nucleophilic Attack: The pyrrole nucleophile attacks the activated C3-carbon of the isatin. The chiral environment provided by the indapybox ligand directs the approach of the nucleophile, leading to the formation of one enantiomer of the product in excess.

Product Formation and Catalyst Regeneration: After the nucleophilic addition, the resulting indium(III) alkoxide intermediate is protonated, typically by a proton source present in the reaction mixture (e.g., adventitious water or an added proton source), to release the 3-hydroxy-3-(1H-pyrrol-1-yl)indolin-2-one product. This step regenerates the indium(III)-indapybox catalyst, allowing it to enter another catalytic cycle.

The efficiency of this catalytic cycle is influenced by several factors, including the choice of metal, ligand, and solvent. For example, screening of various Lewis acids has shown that indium(III) triflate provides superior results in terms of both reactivity and enantioselectivity for this specific transformation. nih.gov The use of acetonitrile as a solvent was found to be optimal, minimizing oligomerization and increasing the conversion to the desired product. nih.gov

| Catalyst Component | Role in Catalytic Cycle | Key Findings |

| Indium(III) triflate | Lewis acid | Effective in activating isatin for nucleophilic attack. nih.gov |

| Indapybox ligand | Chiral auxiliary | Induces enantioselectivity in the addition of pyrrole to isatin. nih.gov |

| Acetonitrile | Solvent | Minimizes oligomerization and increases product conversion. nih.gov |

Identification and Characterization of Reactive Intermediates in Synthetic Pathways

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert to a more stable molecule. Their identification and characterization are fundamental to understanding the reaction mechanism at a molecular level. In the synthesis of this compound, the key reactive intermediates are typically not isolated but their existence is inferred from the reaction products and mechanistic principles.

The primary reactive intermediate in the Lewis acid-catalyzed synthesis is the activated isatin-catalyst complex . In the case of the indium(III)-catalyzed reaction, this is an isatin molecule coordinated to the indium(III)-indapybox complex. This coordination polarizes the carbonyl group of the isatin, significantly increasing the electrophilicity of the C3 carbon. While direct spectroscopic observation of this complex may be challenging due to its transient nature, its formation is a cornerstone of Lewis acid catalysis on carbonyl compounds.

Following the nucleophilic attack of the pyrrole on the activated isatin, a carbocationic intermediate is transiently formed. The positive charge is stabilized by resonance, particularly by the nitrogen atom of the pyrrole ring. This intermediate is highly reactive and rapidly undergoes deprotonation or further reaction to yield the final product. The stability of this intermediate can influence the regioselectivity of the reaction.

The existence of these reactive intermediates can often be supported by computational studies, which can model the energy profiles of different reaction pathways and the structures of the transition states and intermediates. While direct experimental trapping of these intermediates in the synthesis of this compound has not been extensively reported, the principles of physical organic chemistry provide a strong basis for their proposed involvement.

| Reactive Intermediate | Description | Role in Synthesis |

| Activated Isatin-Catalyst Complex | Isatin coordinated to the Lewis acid catalyst (e.g., Indium(III)-indapybox). | Increases the electrophilicity of the C3 carbon of isatin, facilitating nucleophilic attack. |

| Carbocationic Intermediate | A transient species formed after the nucleophilic attack of pyrrole on the activated isatin. | A key intermediate that leads to the formation of the new carbon-carbon bond. |

Mechanistic Studies of this compound are Not Publicly Available

Following a comprehensive review of scientific literature and databases, no specific mechanistic studies for the chemical compound this compound were found. The indolin-2-one scaffold is a well-known privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. However, detailed research into the specific molecular interactions and functional consequences of the 3-(1H-pyrrol-1-yl) substitution pattern on the indolin-2-one core is not available in the public domain.

Therefore, it is not possible to provide an article based on the requested outline, as no data exists for the following sections concerning this compound:

Mechanistic Studies of Molecular Target Engagement and Modulation

Functional Characterization of Molecular Target Inhibition or Activation

While general information on other indolin-2-one derivatives exists, the strict requirement to focus solely on 3-(1H-Pyrrol-1-yl)indolin-2-one prevents the inclusion of data from related analogs. Further research would be required to elucidate the specific mechanistic details of this particular compound.

Derivatization Strategies and Rational Analog Design

Rational Design of Novel 3-(1H-Pyrrol-1-yl)indolin-2-one Analogs Based on SAR and Computational Data

The rational design of novel this compound analogs is heavily reliant on understanding the structure-activity relationships (SAR) and leveraging computational modeling. A key therapeutic area for these compounds is the inhibition of receptor tyrosine kinases (RTKs), which are pivotal in cancer cell signaling pathways.

By modifying the substituents on both the indolin-2-one and pyrrole (B145914) rings, researchers have been able to achieve selectivity for different RTKs. nih.gov Structure-activity analysis has revealed that 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the Vascular Endothelial Growth Factor (VEGF) receptor, also known as Flk-1. nih.gov In contrast, the introduction of bulky groups on a benzylidenyl substituent at the C-3 position of the indolin-2-one core confers high selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2. nih.gov Furthermore, extending the side chain at the C-3 position has been shown to produce compounds with high potency and selectivity against both the Platelet-Derived Growth Factor (PDGF) and VEGF receptors. nih.gov

Computational docking studies have provided a rationale for these observations, suggesting that these compounds likely bind within the ATP-binding pocket of the RTKs. nih.gov This understanding of the binding mode is critical for the rational design of new, more potent, and selective inhibitors. For instance, in the development of inhibitors for dual targets like the Reverse Transcriptase (RT) associated functions (polymerase and RNase H) of HIV-1, an indolinone-based scaffold was identified through in silico screening as a promising starting point for dual allosteric inhibitors. nih.gov

The SAR data from various studies on related compounds, such as 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines, which are potent CDK2 and CDK4 inhibitors, further inform the design of novel this compound analogs. nih.gov These studies collectively highlight the importance of the substitution pattern on both heterocyclic rings in determining the biological activity and selectivity profile of the resulting compounds.

Synthetic Diversification of the Indolin-2-one Scaffold

The synthetic diversification of the indolin-2-one scaffold is a cornerstone in the exploration of the chemical space around this compound. A variety of synthetic methodologies have been developed to introduce diverse functional groups and structural motifs onto this core.

A notable and environmentally friendly method for the synthesis of 3-(pyrrol-1-yl)-indolin-2-ones involves the reaction of isatin (B1672199) with trans-4-hydroxy-L-proline in an aqueous micellar medium, utilizing a Lewis acid surfactant combined catalyst. researchgate.net This approach is lauded for its high yields and operational simplicity. researchgate.net

Further diversification can be achieved through modifications at the C-3 position of the indolin-2-one ring. One common strategy is the Knoevenagel condensation of oxindoles with various aldehydes to generate 3-substituted-indolin-2-one derivatives. This method has been employed to synthesize a series of compounds with chloropyrrole moieties, which have shown promising antitumor activities. nih.govnih.gov

Another avenue for diversification is the creation of spirocyclic systems. The synthesis of novel functionalized spiro[indoline-3,5′-pyrroline]-2,2′dione derivatives has been accomplished through a highly stereoselective, one-pot, multicomponent 1,3-dipolar cycloaddition reaction. mdpi.com Similarly, a series of 1″-(alkylsulfonyl)-dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones have been synthesized via a regioselective multi-component azomethine dipolar cycloaddition. nih.govnih.gov

Cross-coupling reactions are also powerful tools for the diversification of the indolin-2-one scaffold. Techniques such as the Sonogashira, Suzuki-Miyaura, Stille, and Heck reactions have been utilized to create a variety of di-, tri-, and tetra-substituted indole-2-carbonitriles, demonstrating the versatility of these methods in modifying the indole (B1671886) core. mdpi.com

The table below summarizes some of the synthetic strategies for the diversification of the indolin-2-one scaffold.

| Synthetic Strategy | Reactants | Key Features | Resulting Compounds |

| Lewis Acid Catalyzed Reaction | Isatin, trans-4-hydroxy-L-proline | Environmentally benign, high yield | 3-(Pyrrol-1-yl)-indolin-2-ones |

| Knoevenagel Condensation | Oxindoles, Aldehydes | Versatile C-3 functionalization | 3-Substituted-indolin-2-ones |

| 1,3-Dipolar Cycloaddition | Schiff base, Dimethyl acetylenedicarboxylate | Stereoselective, one-pot | Spiro[indoline-3,5′-pyrroline]-2,2′diones |

| Cross-Coupling Reactions | Halogenated indoles, various coupling partners | Wide substrate scope | Polysubstituted indoles |

Regioselective Functionalization of the Pyrrole Ring

The regioselective functionalization of the pyrrole ring in the this compound scaffold is critical for fine-tuning the biological activity of these molecules. The position and nature of substituents on the pyrrole ring can significantly impact target binding and pharmacokinetic properties.

In the context of developing potent antitumor agents, the introduction of specific substituents at the C-4′ position of the pyrrole ring has been shown to be particularly effective. For example, the presence of a 2-(ethyl-amino)ethylcarbamoyl group at this position markedly enhances antitumor activities. nih.govnih.gov This highlights the importance of this position for establishing favorable interactions with the biological target.

Furthermore, the introduction of a chlorine atom onto the pyrrole ring has been identified as a crucial modification for reducing cardiotoxicity, a significant concern for many kinase inhibitors. nih.govnih.gov This demonstrates that regioselective functionalization can be used not only to enhance efficacy but also to improve the safety profile of these compounds.

The synthesis of these functionalized pyrroles often begins with appropriately substituted pyrrole precursors that are then condensed with the indolin-2-one core. For instance, the Vilsmeier-Haack reaction can be used to introduce a formyl group onto a substituted pyrrole, which can then undergo condensation with an oxindole (B195798). nih.gov

The table below provides examples of regioselective functionalization of the pyrrole ring and their impact on biological activity.

| Position of Functionalization | Substituent | Effect on Biological Activity |

| C-4' | 2-(Ethyl-amino)ethylcarbamoyl group | Enhanced antitumor activity |

| Pyrrole Ring | Chlorine atom | Reduced cardiotoxicity |

Development of Chemical Probes for Mechanistic Exploration and Target Validation

Chemical probes are indispensable tools for elucidating the mechanisms of action of bioactive compounds and for validating their biological targets. The this compound scaffold provides a versatile platform for the development of such probes.

By designing and synthesizing analogs with specific properties, such as fluorescent tags or photoaffinity labels, researchers can investigate the cellular localization, target engagement, and downstream signaling effects of these compounds. For example, an indolinone-based scaffold was identified through virtual screening to develop dual allosteric inhibitors targeting both the polymerase and RNase H functions of HIV-1 reverse transcriptase. nih.gov These dual inhibitors serve as valuable chemical probes to study the interplay between these two enzymatic activities.

The development of highly potent and selective inhibitors, as discussed in the rational design section, is a prerequisite for creating high-quality chemical probes. A potent and selective compound can be used to probe the function of a specific kinase in cellular and in vivo models, helping to validate it as a therapeutic target. The structure-activity relationships established for 3-substituted indolin-2-ones, which demonstrate selectivity for different RTKs, underscore their potential as specific chemical probes for studying the roles of these kinases in various diseases. nih.gov

Furthermore, the development of compounds like 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea (B33335) analogs, which have been evaluated for their anticancer and antioxidant activities, can lead to the identification of novel chemical probes for exploring oxidative stress pathways and their connection to cancer. nih.gov The synthesis of a focused library of such analogs allows for systematic exploration of their biological effects and target identification.

Future Perspectives in Research on 3 1h Pyrrol 1 Yl Indolin 2 One

Advancements in Asymmetric Synthesis Methodologies for Chiral Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. The core structure of 3-(1H-pyrrol-1-yl)indolin-2-one contains a stereocenter at the C3 position of the oxindole (B195798) ring, making the development of asymmetric synthetic methods a high-priority research area.

Future advancements will likely focus on the use of organocatalysis, which has emerged as a powerful tool for constructing chiral molecules. sioc-journal.cn Chiral organocatalysts, such as substituted pyrrolidines and chiral phosphoric acids, are expected to play a crucial role. researchgate.netmdpi.com For instance, chiral phosphoric acid catalysts have been successfully used in the enantioselective synthesis of various indole-containing compounds, suggesting their potential applicability to produce chiral this compound analogs with high enantiomeric excess. researchgate.net Researchers are exploring dipeptide-like organocatalysts and prolinamides, which can be effective in asymmetric aldol (B89426) and Michael addition reactions—key steps in building substituted oxindole cores. mdpi.com The development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously will be instrumental in achieving high stereocontrol.

Transition-metal catalysis will also continue to be a vital area of exploration. Chiral complexes of metals like palladium, rhodium, and iridium can be designed to catalyze the asymmetric arylation or alkylation of oxindole precursors, providing access to a wide range of C3-substituted chiral derivatives. The focus will be on designing novel chiral ligands that can induce high levels of asymmetry in these transformations. Recent developments in the catalytic asymmetric synthesis of 2,2-disubstituted indolin-3-ones highlight the progress in creating aza-quaternary centers, a strategy that could be adapted for the target scaffold. nih.gov

Below is a table summarizing potential catalytic systems for future asymmetric synthesis.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis| Catalyst Type | Specific Examples | Potential Reaction Type | Expected Outcome |

|---|---|---|---|

| Organocatalysts | Chiral Phosphoric Acids, Proline-derivatives, Dipeptides | Michael Addition, Friedel-Crafts Alkylation | High enantioselectivity in the formation of the C3-stereocenter. |

| Transition-Metal Catalysts | Chiral Pd, Rh, Ir Complexes | Asymmetric Allylic Alkylation, Arylation | Access to diverse and complex chiral C3-substituted analogs. |

| Bifunctional Catalysts | Chiral Squaramides, Thio-ureas | Enantioselective Addition to Isatins | Enhanced reaction rates and stereocontrol through dual activation. |

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. ijirt.org For this compound, these computational tools offer a powerful approach to rationally design and optimize new derivatives with desired biological activities. nih.govnih.gov

Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, will be essential in predicting the biological activity of novel analogs before their synthesis. nih.govresearchgate.net By training these models on existing datasets of related compounds, researchers can identify key structural features that correlate with potency and selectivity. Deep learning and neural networks can capture complex, non-linear relationships between molecular structure and activity, offering more accurate predictions than traditional methods. nih.gov

Generative AI models represent a frontier in de novo drug design. ijprajournal.com These algorithms can design entirely new molecules based on a set of desired properties, such as high affinity for a specific biological target and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. For the this compound scaffold, generative models could suggest novel substitutions on both the pyrrole (B145914) and indolinone rings to maximize therapeutic efficacy. ijprajournal.com AI can also be employed for virtual screening of vast chemical libraries to identify new compounds that could be synthetically modified to incorporate the core scaffold. nih.gov

Table 2: Applications of AI/ML in this compound Research

| AI/ML Technique | Application | Objective |

|---|---|---|

| Machine Learning (QSAR) | Predict biological activity from chemical structure. | Prioritize the synthesis of the most promising candidates. nih.gov |

| Deep Learning | Model complex structure-activity relationships. | Improve predictive accuracy for potency and toxicity. researchgate.net |

| Generative Models | De novo design of novel molecules. | Explore new chemical space and generate innovative drug candidates. ijprajournal.com |

| Virtual Screening | Identify hit compounds from large databases. | Repurpose existing molecules or find new starting points for design. nih.gov |

Exploration of Novel Reaction Spaces for Unprecedented Scaffold Derivatizations

To expand the chemical diversity of this compound derivatives, researchers are exploring novel reaction methodologies that go beyond traditional synthetic transformations. This involves the use of multicomponent reactions (MCRs), cycloadditions, and C-H activation strategies to build molecular complexity in a more efficient manner.

One promising area is the use of 1,3-dipolar cycloaddition reactions to construct complex spirocyclic systems. For example, the reaction of isatin-derived intermediates with dipolarophiles can lead to novel spirooxindole-pyrrolidine or spirooxindole-pyrazoline scaffolds. mdpi.com These rigid, three-dimensional structures are of great interest in drug discovery as they can present pharmacophoric elements in precise spatial orientations. A highly stereoselective, one-pot, multicomponent method has already been used to synthesize novel functionalized spirooxindole-pyrrolines. mdpi.com

Another avenue of exploration is the development of environmentally benign synthetic protocols. A novel, high-yielding method for synthesizing 3-(pyrrol-1-yl)-indolin-2-ones has been developed using a Lewis acid surfactant combined catalyst in an aqueous micellar medium, highlighting a move towards greener chemistry. researchgate.net

Future research will also likely focus on late-stage functionalization, where complex molecules are modified in the final steps of a synthetic sequence. Techniques like C-H activation will allow for the direct introduction of new functional groups onto the aromatic rings of the this compound core, bypassing the need for pre-functionalized starting materials and enabling rapid generation of analog libraries.

Development of Next-Generation Molecular Scaffolds and Hybrid Architectures

The this compound core is a versatile template that can be incorporated into larger, more complex molecular architectures to create next-generation therapeutics. This involves the development of hybrid molecules, where the core scaffold is linked to another pharmacophore to achieve dual-target activity or improved drug-like properties.

One strategy is to synthesize hybrid compounds that combine the this compound motif with other heterocyclic systems known for their biological relevance. For instance, linking the scaffold to a pyrimidine (B1678525) ring has produced potent inhibitors of cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. nih.gov The synthesis of 1-phenyl-3-pyrrol-1-ylindan-2-carboxamides has yielded selective ligands for the NK-2 receptor, demonstrating the potential of scaffold modification. nih.gov

Another approach is the development of novel scaffolds that maintain the key structural elements of the parent compound but possess improved properties. This could involve replacing parts of the molecule with bioisosteres to enhance metabolic stability or cell permeability. For example, researchers have successfully replaced an alkene moiety with an alkyne or a bis(triazole) scaffold in other inhibitor classes to improve potency and resistance to metabolic degradation, a strategy that could be applied here. nih.gov The creation of novel spiro[indoline-3,5′-pyrroline] derivatives represents another step towards developing new scaffold classes with unique three-dimensional shapes and potential anticancer activity. mdpi.com These advanced scaffolds will be critical for addressing challenging biological targets and overcoming mechanisms of drug resistance.

Q & A

Q. What are the standard synthetic routes for preparing 3-(benzylidene)indolin-2-one derivatives?

The most common method involves condensation of indolin-2-one with substituted aldehydes in acetic acid under reflux, followed by N-alkylation using sodium hydride (NaH) in DMF and alkyl halides. For example, 3-(4-nitrophenylallylidene)indolin-2-one derivatives are synthesized via this route, with yields ranging from 51–67% . Key steps include:

- Condensation : Refluxing indolin-2-one with aldehydes (e.g., 4-nitrobenzaldehyde) in acetic acid for 3 hours.

- Alkylation : Treatment with NaH in DMF at 0°C, followed by addition of benzyl halides to introduce substituents at the N1 position .

Q. Which spectroscopic techniques are essential for confirming the structure of 3-(allylidene)indolin-2-one derivatives?

- 1H and 13C NMR : Critical for confirming the presence of allylidene protons (δ 6.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm). For example, the (E)-configuration of allylidene groups is confirmed by coupling constants (J = 15–16 Hz) between trans olefinic protons .

- IR Spectroscopy : Detects C=O stretches (~1700 cm⁻¹) and aromatic C-H vibrations .

- Elemental Analysis : Validates purity by matching calculated and observed C, H, N percentages .

Q. What methods are used to reduce nitro groups to amino groups in indolin-2-one derivatives?

Reduction is achieved using iron powder in methanol with HCl under reflux. For instance, compound 47 (3-(3-(4-aminophenyl)allylidene)indolin-2-one) is synthesized by reducing the nitro group of 41a with Fe/HCl, yielding 67% after purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve low yields (e.g., 16%) in the synthesis of 3-(4-(tert-butyl)benzylidene)indolin-2-one derivatives?

Low yields may result from steric hindrance or poor solubility. Optimization strategies include:

- Catalyst Screening : Using p-toluenesulfonic acid (p-TSA) instead of acetic acid, which enhances reaction rates and yields in similar indole condensations .

- Solvent Selection : Switching to polar aprotic solvents (e.g., DMF) to improve aldehyde reactivity .

- Temperature Control : Prolonged reflux (up to 6 hours) to drive equilibrium toward product formation .

Q. How do substituents on the benzylidene moiety influence inhibitory activity against receptor tyrosine kinases (RTKs)?

- Electron-Donating Groups : Methoxy or hydroxy substituents (e.g., 3-(4-hydroxybenzylidenyl)indolin-2-one) enhance RTK inhibition by increasing hydrogen bonding with kinase domains .

- Steric Effects : Bulky groups like 4-(tert-butyl) reduce activity due to poor fit in the ATP-binding pocket .

- Substituent Position : Para-substituted derivatives show higher potency than ortho- or meta-substituted analogs in FLK-1 inhibition .

Q. What strategies resolve contradictory data on the biological activity of indolin-2-one derivatives across studies?

- Orthogonal Assays : Use multiple assays (e.g., kinase inhibition + cellular proliferation) to confirm target specificity. For example, compounds active in kinase assays but inactive in cell models may lack cellular permeability .

- Structural Confirmation : Verify stereochemistry (E/Z isomerism) via NOESY NMR, as misassigned configurations can lead to conflicting activity reports .

Q. In designing ligands for α-synuclein fibrils, what structural modifications enhance binding affinity?

- Polar Substituents : Introducing methoxy or fluoroethoxy groups improves solubility and fibril interaction. For example, compound 46b (4-(2-fluoroethoxy)benzyl derivative) shows enhanced binding due to fluorine’s electronegativity .

- Extended Conjugation : Allylidene moieties (e.g., 3-(4-nitrophenyl)allylidene) increase π-stacking with fibril β-sheets .

Q. How does alkylation at the N1 position modulate solubility and bioactivity?

- Hydrophobic Groups : Benzyl or 4-methoxybenzyl substituents improve membrane permeability but reduce aqueous solubility.

- Polar Groups : 4-(2-Fluoroethoxy)benzyl derivatives balance solubility and blood-brain barrier penetration, critical for neuroactive compounds .

Methodological Tables

Table 1: Key Synthetic Methods for Indolin-2-one Derivatives

| Reaction Type | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Aldehyde Condensation | Acetic acid, reflux, 3 h | 51–67% | |

| N-Alkylation | NaH/DMF, 0°C, alkyl halides | 55–61% | |

| Nitro Reduction | Fe powder, MeOH/HCl, reflux | 67% |

Table 2: Impact of Substituents on RTK Inhibition

| Substituent | IC50 (FLK-1) | Key Observation | Reference |

|---|---|---|---|

| 4-Hydroxybenzylidene | 0.8 µM | Strong H-bond donor | |

| 4-Nitroallylidene | 1.2 µM | Enhanced π-stacking | |

| 4-(tert-Butyl)benzyl | >10 µM | Steric hindrance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.